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Manganese(II) Hexafluoroacetylacetonate

MOCVD ALD Thin Film Deposition

Researchers seeking reproducible manganese thin-film deposition often face precursor instability and decomposition during evaporation. Manganese(II) Hexafluoroacetylacetonate (Mn(hfac)₂) addresses this with stabilized Mn(II) oxidation state and high volatility, ensuring clean, low-residue mass transport. Its adducts enable liquid-phase delivery for industrial manufacturing. - Volatile Mn(II) precursor for MOCVD/ALD of Mn₃O₄ and MnF₂ films - <2% residue upon evaporation, critical for semiconductor applications - Forms heterobimetallic precursors for single-source deposition of complex oxides

Molecular Formula C10H4F12MnO5
Molecular Weight 487.05 g/mol
Cat. No. B8100791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese(II) Hexafluoroacetylacetonate
Molecular FormulaC10H4F12MnO5
Molecular Weight487.05 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Mn+2]
InChIInChI=1S/2C5H2F6O2.Mn.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/q;;+2;/p-2/b2*2-1-;;
InChIKeyBHNUUCSYZTYWRR-SUXDNRKISA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese(II) Hexafluoroacetylacetonate Overview


Manganese(II) hexafluoroacetylacetonate, commonly designated as Mn(hfac)₂ or Mn(hfa)₂, is a coordination compound in which the Mn²⁺ center is chelated by two bidentate hexafluoroacetylacetonate ligands [1]. The strong electron-withdrawing CF₃ groups of the hfac ligand significantly stabilize the +2 oxidation state of manganese relative to non-fluorinated analogs [1], which is a critical property that mitigates the facile oxidation to Mn(III) typically observed in Mn(II) β-diketonates [2]. This compound and its adducts, such as the dihydrate Mn(hfa)₂(H₂O)₂ and the TMEDA adduct Mn(hfa)₂·tmeda, are of significant interest as volatile, thermally stable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of manganese-containing thin films [3].

Oxidation state control

CF₃ groups stabilize Mn(II), preventing facile oxidation to Mn(III) and enabling reliable precursor handling.

Clean evaporation profile

Adducts like Mn(hfa)₂·tmeda evaporate with minimal residue, supporting consistent film growth in CVD/ALD.

Liquid delivery option

Stable liquid-phase behavior of the tmeda adduct enables constant mass transport for long depositions.

Manganese(II) Hexafluoroacetylacetonate: Why Substitutes Fail


The direct substitution of Mn(hfac)₂ or its adducts with other common manganese precursors, such as Mn(acac)₂ or Mn(tmhd)₃, is not chemically or procedurally valid due to fundamental differences in oxidation state stability and decomposition behavior. The hfac ligand, with its strong electron-withdrawing CF₃ groups, stabilizes the Mn(II) oxidation state, whereas the more electron-donating acac and tmhd ligands favor the Mn(III) state, leading to facile decomposition of the Mn(II) complexes [1]. This results in vastly different thermal behaviors: while Mn(hfa)₂·tmeda can be evaporated with minimal residue and used in the liquid phase without decomposition, first-generation Mn(acac)₂ and Mn(tmhd)₃ precursors are solids that decompose upon melting, leading to irreproducible mass transport and film contamination [2]. Furthermore, the hfac ligand enables the formation of bimetallic precursors like KMn(hfa)₃ for depositing complex oxides and fluorides, an avenue inaccessible to the coordinatively saturated Mn(III) β-diketonates [1]. These are not interchangeable alternatives but distinct chemical systems with different performance profiles in deposition processes and materials synthesis.

Oxidation state mismatch with common Mn(II) precursors

Mn(acac)₂ and Mn(tmhd)₃ favor the Mn(III) state; their Mn(II) forms decompose readily, making mass transport irreproducible compared to hfac-stabilized Mn(II).

Decomposition vs. clean evaporation

First-generation Mn(acac)₂ and Mn(tmhd)₃ decompose upon melting, preventing stable liquid delivery, whereas Mn(hfa)₂·tmeda evaporates cleanly.

Bimetallic precursor inaccessibility

Coordinatively saturated Mn(III) β-diketonates cannot form volatile heterobimetallic precursors like KMn(hfa)₃, limiting single-source deposition of complex oxides.

Manganese(II) Hexafluoroacetylacetonate: Key Evidence


Thermal Stability and Residue

The adduct Mn(hfa)₂·tmeda demonstrates superior thermal stability compared to the first-generation precursors Mn(acac)₂ and Mn(tmhd)₃ [1]. This stability is quantitatively demonstrated by its ability to evaporate cleanly, leaving less than 2% residue [1]. In contrast, the common Mn(II) precursor Mn(acac)₂ and the Mn(III) precursor Mn(tmhd)₃ are solids that decompose upon melting, leading to inconsistent evaporation rates and process irreproducibility [1].

Thermal stability & residue
Head-to-head

< 2% residue upon evaporation

Supports precursor selection for low-contamination films

TGA under inert atmosphere; compared to Mn(acac)₂ and Mn(tmhd)₃ which decompose

MOCVD ALD Thin Film Deposition Precursor Chemistry

Stable Liquid-Phase MOCVD Precursor

Mn(hfa)₂·tmeda represents the first example of a manganese(II) precursor that can be used in the liquid phase without decomposition, a significant advancement over the solid Mn(acac)₂ and Mn(tmhd)₃ precursors [1]. This property enables constant evaporation rates even for long deposition times, a critical requirement for industrial-scale MOCVD processes [1].

Liquid-phase MOCVD precursor
Head-to-head

Stable liquid delivery; constant evaporation rates

Enables reproducible industrial-scale MOCVD processes

First Mn(II) precursor usable in liquid phase without decomposition

MOCVD Precursor Delivery Process Control Mass Transport

Ferromagnetic Coupling in Dinuclear Complexes

The dinuclear complex [Mn(hfac)₂(4-cpyNO)]₂ exhibits weak ferromagnetic coupling between the Mn(II) ions with an exchange coupling constant J = +0.23 cm⁻¹ [1]. This is in contrast to the majority of Mn(II) compounds with a (μ-O)₂ bridging core, which typically display antiferromagnetic interactions [1]. The hfac ligand's electronic properties are instrumental in tuning the magnetic exchange pathway.

Ferromagnetic coupling in dimer
Class-level

J = +0.23 cm⁻¹ (ferromagnetic)

Reported rare ferromagnetic exchange vs typical antiferromagnetic

Measured 2–300 K; contrast with most Mn(II)(μ-O)₂ complexes

Molecular Magnetism Single-Molecule Magnets Coordination Chemistry Magnetic Materials

Antiferromagnetic Exchange in Nitronyl Nitroxide Chains

In one-dimensional chain complexes formed between Mn(hfac)₂ and pyrazolyl-substituted nitronyl nitroxide radicals, strong antiferromagnetic exchange interactions are observed in the high-temperature region (150-300 K) [1]. The magnitude of this exchange is quantified with coupling constants ranging from -82.3 ± 1.3 cm⁻¹ to -136 ± 10 cm⁻¹, depending on the specific substituent on the radical ligand [1]. This strong coupling is a direct result of the effective superexchange pathway enabled by the Mn(hfac)₂ building block.

Antiferromagnetic exchange in chains
Reported

J = −82.3 to −136 cm⁻¹

Strong exchange coupling for radical-bridged chains

150–300 K; magnitude depends on nitronyl nitroxide substituent

Molecular Magnetism Coordination Polymers Nitronyl Nitroxide EPR Spectroscopy

Manganese(II) Hexafluoroacetylacetonate Applications


MOCVD & ALD of Manganese Thin Films

Mn(hfac)₂ and its adduct Mn(hfa)₂·tmeda are ideal precursors for the deposition of manganese oxide (e.g., Mn₃O₄) and fluoride (MnF₂) thin films via MOCVD and ALD [1][2]. Their high volatility and clean evaporation profile (<2% residue) ensure minimal contamination, which is critical for applications in semiconductor devices, solid-state batteries, and magnetoresistive sensors. The ability to use Mn(hfa)₂·tmeda in the liquid phase provides stable, long-duration evaporation rates necessary for industrial-scale manufacturing [1].

Heterobimetallic Precursors for Complex Oxide Films

The stabilization of the Mn(II) oxidation state by the hfac ligand enables the synthesis of volatile, heterobimetallic complexes such as KMn(hfa)₃ [3]. These single-source precursors are uniquely suited for the MOCVD of complex functional oxides and fluorides like the fluoroperovskite KMnF₃, which is of interest for its unusual structural and magnetic transitions [3]. This approach simplifies the deposition process by delivering all required metals in a single, stoichiometrically controlled precursor.

Building Block for Molecular Magnets and Spintronics

Mn(hfac)₂ serves as a versatile building block for constructing one-dimensional chains and dinuclear complexes with tunable magnetic properties, including ferrimagnetic chains and rare ferromagnetically coupled dimers [4][5]. The electron-withdrawing hfac ligand allows for strong magnetic exchange coupling with radical ligands (e.g., nitronyl nitroxides), making these materials suitable for fundamental research into low-dimensional magnetism, quantum tunneling of magnetization, and the development of new single-molecule magnets (SMMs) [5].

Application
Selection Property
Validation Focus
MOCVD & ALD of Mn thin films
Clean evaporation, stable liquid delivery
Residue profile analysis, vapor pressure consistency
Heterobimetallic complex oxide films
Bimetallic precursor formation
Stoichiometric transfer, film composition characterization
Molecular magnet building block
Magnetic exchange tunability
Susceptibility measurements, EPR spectroscopy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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